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Compound of Interest |

2-Propoxy-5-
Compound Name: (trifluoromethyl)pyridine-3-boronic
acid

Cat. No.: B567658

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propoxy-5-
(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and
organic synthesis. This document details available supplier information, a proposed synthetic
protocol, a key application in cross-coupling reactions, and its relevance in drug discovery,
particularly as a potential kinase inhibitor.

Supplier Information

Sourcing high-quality reagents is critical for reproducible research. Below is a summary of
suppliers for the target compound and its close structural analogs. Prices and availability are
subject to change and should be verified with the respective suppliers.
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Compound

CAS

Supplier Purity Quantity Price (USD)
Name Number
2-Propoxy-5-
(trifluorometh  1362337-97-

AOBChem o >95% 500mg $59.00
yl)pyridine-3- 3
boronic acid

1g $86.00

5g $238.00

10g $414.00
2-Chloro-5-

INDOFINE _

] (trifluorometh

Chemical o 536693-96-6 98% N/A N/A
yhpyridine-3-

Company ] ]
boronic acid
2-Chloro-3-
(trifluorometh  2096336-32-

CUSABIO o 95% N/A N/A
yl)pyridine-5- 0
boronic acid

Synthesis Protocol

A specific, peer-reviewed synthesis for 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

is not readily available in the searched literature. However, a plausible two-step synthetic route

can be proposed based on established methodologies for the synthesis of related pyridine

boronic acids and O-alkylation of pyridinones. This protocol first involves the synthesis of a key

intermediate, 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid, followed by a nucleophilic

substitution to introduce the propoxy group.

Step 1: Synthesis of 2-Chloro-5-
(trifluoromethyl)pyridine-3-boronic acid

This procedure is adapted from general methods for the synthesis of halopyridine boronic acids

via halogen-metal exchange followed by borylation.[1][2]
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Materials:

2,3-Dichloro-5-(trifluoromethyl)pyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

1 M Hydrochloric acid (HCI)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSOQOa)

Argon or Nitrogen gas

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine
(1.0 eq) in anhydrous THF under an inert atmosphere.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05
eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature
for 1 hour.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the
temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly
warm to room temperature and stir overnight.

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition
of 1 M HCI. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
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mL).

e Washing: Wash the combined organic layers sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOa, filter, and
concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-
boronic acid.

 Purification: The crude product can be purified by recrystallization or silica gel column
chromatography.

Step 2: Synthesis of 2-Propoxy-5-
(trifluoromethyl)pyridine-3-boronic acid

This step involves a nucleophilic aromatic substitution of the chloro group with propanol.

Materials:

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
e n-Propanol

e Sodium hydride (NaH)

e Anhydrous Dimethylformamide (DMF)

o Ethyl acetate

o Water

e Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:
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Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium
hydride (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C and add n-propanol (1.5 eq)
dropwise. Stir the mixture at room temperature for 30 minutes.

Substitution Reaction: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid
(1.0 eq) in anhydrous DMF to the sodium propoxide solution. Heat the reaction mixture to 80
°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature and carefully quench with
water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Washing and Drying: Wash the combined organic layers with water and brine. Dry the
organic phase over anhydrous NazSOu4, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid.
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Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

2,3-Dichloro-5-
(trifluoromethyl)pyridine

n-BuLi, THF, -78°C

\ 4

Lithiated Intermediate

Triisopropyl borate

y

A
Boronate Ester Intermediate

Aqueous workup (HCI)

Step 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

\ 4

G—ChIoro—S—(triﬂuoromethyl)pyridine—3—boronic aci(D Sodium Propoxide

DMF, BO°C

Y \ 4

G-Propoxy-s—(triﬂuoromethyl)pyridine—3-boronic aci(D
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Proposed Synthetic Workflow

Application in Suzuki-Miyaura Cross-Coupling

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable reagent for Suzuki-
Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex
biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3]

Representative Protocol:
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Materials:

e 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 eq)
o Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 eq)
o Palladium catalyst (e.g., Pd(dppf)CI2) (2-5 mol%)

e Base (e.g., K2COs or Cs2C03) (2.0 eq)

e Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

e Argon or Nitrogen gas

o Ethyl acetate

o Water

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), 2-Propoxy-5-
(trifluoromethyl)pyridine-3-boronic acid (1.2 eq), palladium catalyst, and base.

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three
times.

» Solvent Addition: Add the degassed solvent mixture via syringe.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

o Work-up: Cool the reaction to room temperature and dilute with water.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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e Washing and Drying: Wash the combined organic layers with water and brine, then dry over
anhydrous NazSOa.

« Purification: Filter and concentrate the organic phase under reduced pressure. Purify the
crude product by flash column chromatography on silica gel.

2-Propoxy-5-(trifiuoromethyl)pyridine-3-boronic acid
+Aryl Halide

Oxidative Addition Pd(0) Catalyst Coupled Product

Click to download full resolution via product page
Suzuki-Miyaura Coupling Workflow

Biological Relevance and Signhaling Pathways

The trifluoromethylpyridine moiety is a key pharmacophore in many approved drugs and clinical
candidates.[4][5] Its presence can enhance metabolic stability, binding affinity, and cell
permeability.[5] Compounds containing this scaffold have shown a range of biological activities,
including as kinase inhibitors.[6][7]

While the specific biological targets of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
are not yet elucidated, its structural features suggest potential activity as a kinase inhibitor.
Many kinase inhibitors that incorporate a substituted pyridine ring target the ATP-binding site of
the kinase. The trifluoromethyl group can contribute to favorable hydrophobic interactions,
while the propoxy group can be tailored to occupy specific pockets within the active site.

One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway,
which is frequently dysregulated in various malignancies.[8] Kinase inhibitors containing
trifluoromethylphenyl or related heterocyclic moieties have been developed to target
components of this pathway, such as RAF and MEK kinases.[8] The inhibition of this pathway
can lead to decreased cell proliferation and induction of apoptosis.
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MAPK/ERK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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